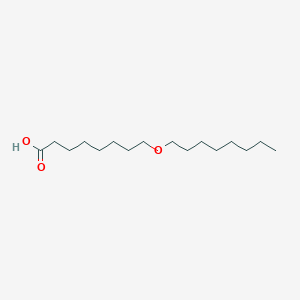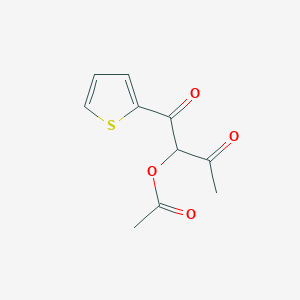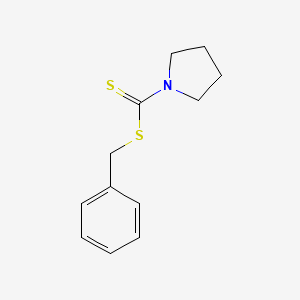![molecular formula C10H19O5PS2 B14484603 Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester CAS No. 64066-27-9](/img/structure/B14484603.png)
Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester is a chemical compound with a complex structure that includes a butanoic acid backbone, a phosphinothioyl group, and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester typically involves the esterification of butanoic acid derivatives with ethyl alcohol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid . The reaction conditions usually require heating under reflux to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of solvents, catalysts, and purification methods can vary depending on the desired scale and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound. Common reagents include halides and other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, thiols, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The phosphinothioyl group may play a crucial role in its activity, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 2-methyl-, ethyl ester: A similar ester with a methyl group instead of the phosphinothioyl group.
Butanoic acid, ethyl ester: A simpler ester without the additional functional groups.
Uniqueness
Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester is unique due to the presence of the phosphinothioyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
64066-27-9 |
|---|---|
Formule moléculaire |
C10H19O5PS2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
ethyl 2-diethoxyphosphinothioylsulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C10H19O5PS2/c1-5-13-10(12)9(8(4)11)18-16(17,14-6-2)15-7-3/h9H,5-7H2,1-4H3 |
Clé InChI |
WNCIWRBMPACOSO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)C)SP(=S)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



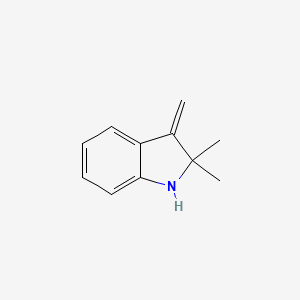
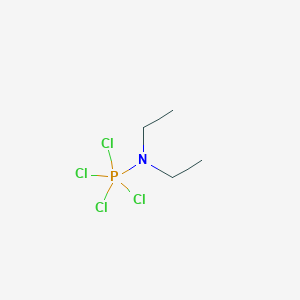

![2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan](/img/structure/B14484539.png)
![[1,1'-Biphenyl]-2,3',4',5-tetrol](/img/structure/B14484544.png)

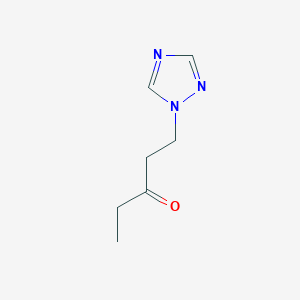
![5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B14484556.png)
![2-[(2-Chlorophenyl)(cyclohexyl)methyl]pyridine](/img/structure/B14484563.png)

